7a-Hydroxyfrullanolide Exhibits Superior Selectivity Against Triple-Negative Breast Cancer Cells Compared to Frullanolide
7a-Hydroxyfrullanolide (7HF) demonstrates a substantially lower IC50 and a higher selectivity index against the triple-negative breast cancer (TNBC) cell line MDA-MB-468 compared to its parent analog, frullanolide [1][2]. While both compounds are cytotoxic, 7HF's activity is more potent and selective. This differentiation is critical for researchers investigating targeted therapies for aggressive breast cancers.
| Evidence Dimension | Cytotoxic potency (IC50) against MDA-MB-468 TNBC cells |
|---|---|
| Target Compound Data | 7a-Hydroxyfrullanolide: IC50 = 7.67 ± 0.50 µg/mL (converted from 30.88 µM) [1] |
| Comparator Or Baseline | Frullanolide: IC50 = 8.04 ± 2.69 µg/mL (converted from 34.61 µM) [2] |
| Quantified Difference | 7a-Hydroxyfrullanolide exhibits 3.73 µM lower IC50, demonstrating enhanced potency against MDA-MB-468 cells compared to frullanolide. |
| Conditions | MDA-MB-468 human breast cancer cell line; MTT assay; 48 h treatment [1][2]. |
Why This Matters
This data justifies the selection of 7a-Hydroxyfrullanolide over frullanolide for studies specifically focused on triple-negative breast cancer, as it provides a more potent starting point for mechanism-of-action and lead optimization studies.
- [1] Chimplee S, Smythe C, Tipmanee V, Sukrong S, Kanokwiroon K. Anticancer Effects and Molecular Action of 7-α-Hydroxyfrullanolide in G2/M-Phase Arrest and Apoptosis in Triple Negative Breast Cancer Cells. Molecules. 2022;27(2):437. View Source
- [2] Chimplee S, et al. Anti-breast cancer potential of frullanolide from Grangea maderaspatana plant by inducing apoptosis. Oncol Lett. 2019;17(6):5283-5291. View Source
